![molecular formula C26H25F3N4O2 B2409811 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide CAS No. 1326854-43-6](/img/no-structure.png)
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide is a useful research compound. Its molecular formula is C26H25F3N4O2 and its molecular weight is 482.507. The purity is usually 95%.
BenchChem offers high-quality 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. For example, Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, which were evaluated for their anti-bacterial and antifungal activities, with some compounds also screened for anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).
Immunomodulating Activity
Doria et al. (1991) focused on the immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, demonstrating their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).
Antimicrobial and Antifungal Activity
Hassan (2013) synthesized new 2-pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which were evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds demonstrated significant antimicrobial effectiveness, highlighting the potential of these derivatives in developing new antimicrobial agents (Hassan, 2013).
Biological Activity of Pyrazole Derivatives
Asegbeloyin et al. (2014) explored the synthesis, characterization, and biological activity of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes. These compounds showed potent in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts, indicating the therapeutic potential of pyrazole derivatives (Asegbeloyin et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biochemical context within which the compound is acting.
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to a range of downstream effects . The specific pathways and effects would depend on the specific target and the biochemical context within which the compound is acting.
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level . The specific effects would depend on the specific target and the biochemical context within which the compound is acting.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(propan-2-yl)phenylhydrazine, which is synthesized from 2-(propan-2-yl)aniline and hydrazine hydrate. The second intermediate is 3-(2-(trifluoromethyl)benzyl)-5-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid, which is synthesized from 2-(trifluoromethyl)benzaldehyde, 4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-ylamine, and ethyl acetoacetate. These two intermediates are then coupled using a coupling reagent to form the final product.", "Starting Materials": [ "2-(propan-2-yl)aniline", "hydrazine hydrate", "2-(trifluoromethyl)benzaldehyde", "4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "ethyl acetoacetate", "coupling reagent" ], "Reaction": [ "Synthesis of 2-(propan-2-yl)phenylhydrazine from 2-(propan-2-yl)aniline and hydrazine hydrate", "Synthesis of 3-(2-(trifluoromethyl)benzyl)-5-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid from 2-(trifluoromethyl)benzaldehyde, 4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-ylamine, and ethyl acetoacetate", "Coupling of 2-(propan-2-yl)phenylhydrazine and 3-(2-(trifluoromethyl)benzyl)-5-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid using a coupling reagent to form the final product" ] } | |
CAS RN |
1326854-43-6 |
Product Name |
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide |
Molecular Formula |
C26H25F3N4O2 |
Molecular Weight |
482.507 |
IUPAC Name |
3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H25F3N4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-20-5-3-4-6-21(20)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34) |
InChI Key |
KIQYTECNBAFLPU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



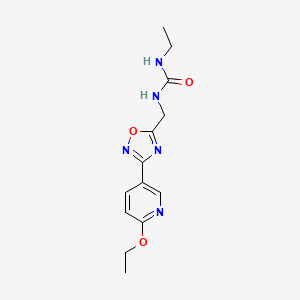
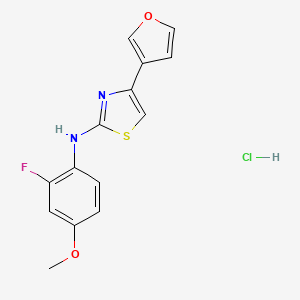
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
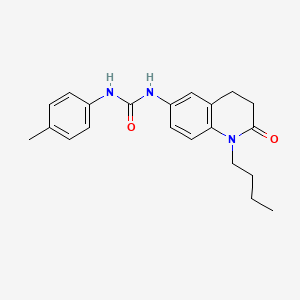
![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
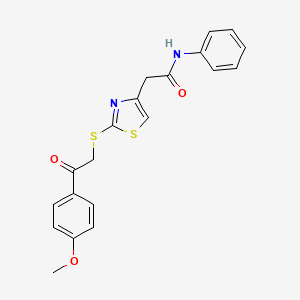

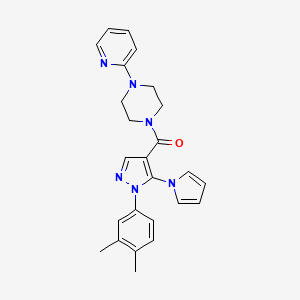
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
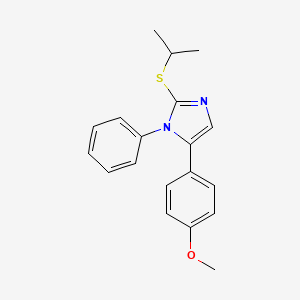
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)